N-mesityl-2-furamide
Description
N-Mesityl-2-furamide is an amide derivative of 2-furoic acid, where the nitrogen atom of the amide group is substituted with a mesityl (2,4,6-trimethylphenyl) moiety. The mesityl group confers significant steric bulk and aromatic stability, distinguishing it from simpler alkyl-substituted furanamide analogs. The compound’s applications likely span organic synthesis and pharmaceutical intermediates, though specific uses require further study.
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27g/mol |
IUPAC Name |
N-(2,4,6-trimethylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C14H15NO2/c1-9-7-10(2)13(11(3)8-9)15-14(16)12-5-4-6-17-12/h4-8H,1-3H3,(H,15,16) |
InChI Key |
AHFXAWPTJSHKRP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CO2)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CO2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features of N-mesityl-2-furamide and related compounds:
*Molecular weights are calculated or derived from structural formulas in cited sources.
Key Observations :
- In contrast, ranitidine-related compounds feature sulfur-containing chains (e.g., thioethyl) and charged groups (e.g., hemifumarate salts), enhancing aqueous solubility ().
- Amide Reactivity : While this compound’s amide group is stabilized by the aromatic mesityl substituent, ranitidine nitroacetamide contains a nitroacetamide moiety, which may exhibit higher electrophilicity due to the electron-withdrawing nitro group ().
Physicochemical Properties
Although explicit data for this compound are unavailable, inferences can be drawn:
Notes:
Pharmacological and Industrial Relevance
- This compound: Potential applications in catalysis or materials science due to its steric profile. No direct pharmaceutical use is documented.
- Ranitidine Analogs : These compounds are impurities or intermediates in ranitidine synthesis, a histamine H2-receptor antagonist (). Their structural complexity (e.g., thioether linkages) underscores the importance of rigorous purity testing in pharmaceuticals.
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